REACTION_CXSMILES
|
Cl.O[CH2:3][CH2:4][CH:5]1[CH2:10][CH2:9][NH:8][CH2:7][CH2:6]1.P(Br)(Br)[Br:12]>>[BrH:12].[Br:12][CH2:3][CH2:4][CH:5]1[CH2:10][CH2:9][NH:8][CH2:7][CH2:6]1 |f:0.1,3.4|
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
Cl.OCCC1CCNCC1
|
Name
|
|
Quantity
|
7 mL
|
Type
|
reactant
|
Smiles
|
P(Br)(Br)Br
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at 100° C.
|
Type
|
CUSTOM
|
Details
|
2 hr
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
followed by trituration with diethyl ether (2×50 ml) and filtration
|
Name
|
|
Type
|
product
|
Smiles
|
Br.BrCCC1CCNCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 20.76 g | |
YIELD: PERCENTYIELD | 77% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |